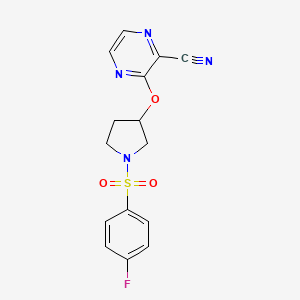

3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3S/c16-11-1-3-13(4-2-11)24(21,22)20-8-5-12(10-20)23-15-14(9-17)18-6-7-19-15/h1-4,6-7,12H,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISLFRSDTONCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule.

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity. The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound with potential pharmacological applications. Its structure, featuring a pyrazine core and a sulfonyl-pyrrolidine moiety, suggests it may interact with various biological targets. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFOS, with a molecular weight of approximately 305.36 g/mol. The compound features:

- Pyrazine ring : A bicyclic aromatic structure that enhances lipophilicity.

- Sulfonyl group : Known for its ability to improve metabolic stability.

- Pyrrolidine moiety : Implicated in various biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, which share structural similarities with our compound of interest. For instance, pyrazoles have shown significant inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .

In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer subtypes .

Anti-inflammatory and Antibacterial Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory and antibacterial properties. For example, compounds with similar structures have exhibited significant activity against various bacterial strains and inflammatory pathways. The sulfonamide group in the structure is particularly noted for its ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazine and pyrrolidine components can significantly influence biological activity. Key findings include:

- Fluorination : The presence of fluorine in the 4-position of the phenyl ring enhances binding affinity to target proteins.

- Pyrrolidine modifications : Alterations in the pyrrolidine ring can affect both solubility and metabolic stability, impacting overall efficacy.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that specific substitutions led to increased cytotoxic effects compared to standard treatments .

- Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapeutics resulted in enhanced apoptosis rates in resistant cancer cells, suggesting a promising avenue for combination therapy .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

The pyrazine-carbonitrile core is shared with compounds like 3-{[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70039, ). However, BK70039 replaces the 4-fluorophenylsulfonyl group with a 5-chlorothiophene-carbonyl moiety, altering electronic properties and steric bulk.

Another analogue, 3-(4-fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine (), replaces the pyrrolidine ring with a pyridopyrazine system. This increases aromaticity and planarity, as evidenced by dihedral angles between the pyridopyrazine and fluorophenyl rings (34.67°) compared to the more flexible pyrrolidine linker in the target compound .

Substituent Effects

- Sulfonyl vs.

- Thiophene vs. Pyridine Rings : BK70039’s thiophene introduces sulfur-based interactions, while pyridine-containing analogues (e.g., ) engage in π-π stacking.

Table 1: Key Structural Features of Analogues

*Calculated based on formula C₁₅H₁₂FN₃O₃S.

Physicochemical Properties

- Planarity and Conformation : The pyridopyrazine analogue () exhibits greater planarity (dihedral angle 34.67°) compared to the target compound’s flexible pyrrolidine linker. Chalcone derivatives () show dihedral angles up to 56.26°, highlighting the impact of substituents on molecular rigidity .

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to BK70039’s hydrophobic thiophene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.